molecular formula C12H12N2 B1297554 2-Phenethylpyrazine CAS No. 91391-83-2

2-Phenethylpyrazine

Cat. No.: B1297554
CAS No.: 91391-83-2
M. Wt: 184.24 g/mol
InChI Key: LQWPAMNCTNMMDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenethylpyrazine can be synthesized through various methods. One common route involves the reaction of 2-methylpyrazine with benzyl alcohol . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound often involves multi-step synthesis processes. These processes are optimized for large-scale production, ensuring cost-effectiveness and consistency in product quality .

Chemical Reactions Analysis

Types of Reactions: 2-Phenethylpyrazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can yield reduced forms of the compound .

Scientific Research Applications

2-Phenethylpyrazine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Phenethylpyrazine involves its interaction with specific molecular targets and pathways. While the exact mechanisms are still under investigation, it is believed to exert its effects through modulation of various biochemical pathways. For example, its antimicrobial activity may involve disruption of microbial cell membranes or inhibition of key enzymes .

Comparison with Similar Compounds

2-Phenethylpyrazine can be compared with other similar compounds, such as:

Uniqueness: What sets this compound apart from these similar compounds is its unique combination of a pyrazine ring with a phenethyl group, which imparts distinct chemical properties and biological activities .

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and properties make it a valuable subject of scientific research and industrial use.

Properties

IUPAC Name

2-(2-phenylethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-2-4-11(5-3-1)6-7-12-10-13-8-9-14-12/h1-5,8-10H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQWPAMNCTNMMDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40335126
Record name 2-phenethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91391-83-2
Record name 2-phenethylpyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40335126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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